A Comprehensive Technical Guide to 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one: Synthesis, Properties, and Reactivity
A Comprehensive Technical Guide to 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one: Synthesis, Properties, and Reactivity
Introduction
2-(Chloromethyl)-5-methoxy-4H-pyran-4-one is a versatile synthetic intermediate derived from kojic acid, a natural product of fungal metabolism.[1] Its unique molecular architecture, featuring a reactive chloromethyl group and an electron-donating methoxy substituent on a 4-pyranone core, makes it a valuable building block in medicinal chemistry and materials science.[1] This guide provides an in-depth analysis of its chemical properties, synthesis, and reactivity, offering valuable insights for researchers, scientists, and professionals in drug development. The strategic placement of its functional groups allows for a wide array of chemical modifications, particularly nucleophilic substitution reactions, enabling the synthesis of diverse molecular scaffolds with potential biological activities.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one is crucial for its effective use in synthesis and drug design. The following table summarizes its key properties.
| Property | Value | Source |
| CAS Number | 40838-34-4 | [2] |
| Molecular Formula | C₇H₇ClO₃ | [2] |
| Molecular Weight | 174.58 g/mol | [2] |
| Appearance | Solid (predicted) | [3] |
| Melting Point | [Data not available] | |
| Boiling Point | [Data not available] | |
| Solubility | Soluble in common organic solvents. | [4] |
Spectroscopic Characterization
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methoxy group protons, the chloromethyl protons, and the protons on the pyranone ring.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the carbons of the pyranone ring, the chloromethyl carbon, and the methoxy carbon.
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the pyranone ring. Other characteristic peaks will include C-O-C stretching and C-Cl stretching vibrations.
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Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chloromethyl group.
Synthesis and Mechanistic Insights
The primary synthetic route to 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one involves the methylation of its precursor, 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one (chlorokojic acid). Chlorokojic acid itself is synthesized from kojic acid.
Experimental Protocol: Synthesis of 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one
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Chlorination of Kojic Acid: Kojic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to selectively replace the primary hydroxyl group with a chlorine atom, yielding 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one.
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Methylation of Chlorokojic Acid: The resulting chlorokojic acid is then subjected to methylation. A common method involves the use of a methylating agent like dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) and a suitable solvent (e.g., acetone or DMF). The base deprotonates the hydroxyl group, forming a phenoxide-like species that acts as a nucleophile, attacking the methylating agent to form the methoxy ether.
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Work-up and Purification: Following the reaction, the mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified using techniques such as recrystallization or column chromatography to yield pure 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one.
Caption: Synthetic workflow for 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one.
The causality behind these experimental choices lies in the differential reactivity of the hydroxyl groups of kojic acid. The primary hydroxyl group is more susceptible to substitution than the enolic hydroxyl group, allowing for selective chlorination. The subsequent methylation of the enolic hydroxyl group is a standard ether synthesis reaction.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one stems from the high reactivity of the chloromethyl group towards nucleophilic substitution. This allows for the facile introduction of a wide variety of functional groups, making it a key intermediate in the synthesis of more complex molecules.
Nucleophilic Substitution Reactions
The carbon atom of the chloromethyl group is electrophilic and readily attacked by nucleophiles, leading to the displacement of the chloride ion. Common nucleophiles include amines, thiols, and alcohols.[1]
Caption: General scheme of nucleophilic substitution at the chloromethyl group.
Experimental Protocol: General Procedure for Nucleophilic Substitution
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Reactant Preparation: 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.
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Addition of Nucleophile and Base: The chosen nucleophile (e.g., an amine, thiol, or alcohol) is added to the solution, often in a slight excess. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is typically included to neutralize the HCl generated during the reaction.
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Reaction Monitoring: The reaction mixture is stirred at room temperature or heated to facilitate the substitution. The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction is worked up by quenching with water and extracting the product into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
The choice of solvent and base is critical for the success of these reactions. Polar aprotic solvents are preferred as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.
The diverse derivatives synthesized from 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one have been investigated for various biological activities, including as potential inhibitors of enzymes like tyrosinase.[5]
Conclusion
2-(Chloromethyl)-5-methoxy-4H-pyran-4-one is a valuable and versatile synthetic intermediate with a rich chemistry centered around the reactivity of its chloromethyl group. This guide has provided a comprehensive overview of its chemical properties, synthesis, and key reactions. The insights into the experimental protocols and the underlying mechanistic principles are intended to empower researchers in the fields of organic synthesis and drug discovery to effectively utilize this compound in the development of novel molecules with significant biological and material applications.
References
- Synthesis of kojic acid derivatives as secondary binding site probes of D-amino acid oxidase. (n.d.).
- 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one. PubChem.
- Cas 54839-86-0,2-(chloromethyl)-5-hydroxy-4H-pyran-4-one. lookchem.
- Synthesis and Biological Evaluation of Kojic acid Derivatives as Tyrosinase Inhibitors. (n.d.).
- Synthesis of Kojic Acid Derivatives Containing Phenolic Hydroxy Groups. (2006). Taylor & Francis.
- 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one. Benchchem.
- Crystal structure and vibrational spectra of 2-chloromethyl-5-hydroxy-4H-pyran-4-one and 5-hydroxy-2-methyl-4H-pyran-4-one as potential ligands for Fe(III) complexes. (n.d.). ResearchGate.
- 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one - Optional[1H NMR]. SpectraBase.
- 4H-Pyran-4-one, 5-hydroxy-2-methyl-. PubChem.
- 2-(chloromethyl)-5-hydroxy-4h-pyran-4-one. PubChemLite.
- 2-(chloromethyl)-5-methoxy-4H-pyran-4-one. Sigma-Aldrich.
- 40838-34-4|2-(Chloromethyl)-5-methoxy-4H-pyran-4-one. BLDpharm.
- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). National Institutes of Health.
- 2H-Pyran-2-one, 4-methoxy-6-methyl-. NIST Chemistry WebBook.
- 4H-PYRAN-4-ONE(108-97-4) 1H NMR spectrum. ChemicalBook.
- 4H-PYRAN-4-ONE(108-97-4) IR Spectrum. ChemicalBook.
- 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one - Optional[13C NMR]. SpectraBase.
- 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one - Optional[FTIR]. SpectraBase.
- Multi-Component Reactions for the Synthesis of Pyran Derivatives: Application Notes and Protocols. (2025). BenchChem.
- 4H-Pyran-4-one, 3,5-dihydroxy-2-methyl-. NIST Chemistry WebBook.
- Efficient preparation of 4-methoxy-5,6-dihydro-2H-pyran. (n.d.). ResearchGate.
- Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). National Institutes of Health.
- The mass spectrum analysis and structure of 4H-pyran-4-one, 2, 3-dihydro-3, 5-dihydroxy-6- methyl (6.07%). (n.d.). ResearchGate.
- 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. (n.d.). MDPI.
- 4-Methoxy-6-methyl-2H-pyran-2-one. Chem-Impex.
Sources
- 1. 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one | 40838-34-4 | Benchchem [benchchem.com]
- 2. 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one | C7H7ClO3 | CID 565178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(chloromethyl)-5-methoxy-4H-pyran-4-one | 40838-34-4 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. growingscience.com [growingscience.com]
